3-(Diethylamino)propan-1-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

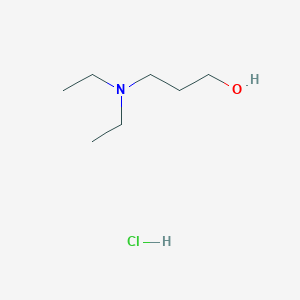

3-(Diethylamino)propan-1-ol hydrochloride is a chemical compound with the molecular formula C7H18ClNO. It is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals and other chemical products. This compound is typically found as a white to light yellow crystalline powder and is highly soluble in water.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 3-(Diethylamino)propan-1-ol hydrochloride typically involves the reaction of 3-(Diethylamino)propan-1-ol with hydrochloric acid. The reaction is straightforward and involves mixing the alcohol with an aqueous solution of hydrochloric acid, followed by crystallization to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and more concentrated solutions of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: 3-(Diethylamino)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Primary or secondary amines.

Substitution: Halides or esters.

科学的研究の応用

3-(Diethylamino)propan-1-ol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of biochemical pathways and enzyme reactions.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with amine functionalities.

Industry: Applied in the production of dyes, resins, and other industrial chemicals.

作用機序

The mechanism of action of 3-(Diethylamino)propan-1-ol hydrochloride involves its interaction with various molecular targets, primarily through its amine and hydroxyl functional groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and other types of chemical interactions, which can influence the compound’s reactivity and biological activity.

類似化合物との比較

3-(Dimethylamino)propan-1-ol: Similar in structure but contains methyl groups instead of ethyl groups.

3-(Diethylamino)propan-2-ol: Similar but with the hydroxyl group on the second carbon atom.

3-(Diethylamino)butan-1-ol: Similar but with an additional carbon in the carbon chain.

Uniqueness: 3-(Diethylamino)propan-1-ol hydrochloride is unique due to its specific combination of diethylamino and hydroxyl functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in specific synthetic applications and as an intermediate in the production of various chemical products.

生物活性

3-(Diethylamino)propan-1-ol hydrochloride, also known as 3-Diethylamino-1-propanol, is an organic compound with significant biological activity, particularly in the field of neuropharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Chemical Formula : C₇H₁₅ClN₂O

- Molecular Weight : 131.22 g/mol

- Structure : The compound features a diethylamino group and a hydroxyl group, contributing to its solubility and ability to cross the blood-brain barrier.

Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant activity. Its mechanism involves modulation of neuronal excitability, which is crucial in preventing seizures. Studies have shown that the compound can effectively reduce seizure frequency in animal models, suggesting its potential as a therapeutic agent for epilepsy and other seizure disorders.

Interaction with Biological Targets

The compound interacts with various neurotransmitter systems, including:

- GABAergic System : Enhances GABA receptor activity, leading to increased inhibitory neurotransmission.

- Glutamatergic System : Modulates glutamate receptor function, which is essential for excitatory signaling in the brain.

Case Studies

A study published in the Journal of Pharmacology evaluated the anticonvulsant effects of this compound in rodent models. The results demonstrated a significant reduction in seizure duration and frequency compared to control groups. The study concluded that this compound could be a promising candidate for further development in treating epilepsy .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

| Compound Name | CAS Number | Anticonvulsant Activity | Similarity Index |

|---|---|---|---|

| This compound | 622-93-5 | Yes | 1.00 |

| 3-(Dimethylamino)-1-propanol hydrochloride | 18784220 | Moderate | 0.85 |

| 3-(Diethylamino)-2,2-dimethylpropan-1-ol | 39067-45-3 | Low | 0.85 |

| N,N-Diethylglycine | 104-69-8 | No | 0.80 |

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. The hydroxyl group enhances its interaction with receptors involved in synaptic transmission, while the diethylamino group contributes to its lipophilicity, facilitating passage through cellular membranes and the blood-brain barrier.

Applications in Neurological Research

Given its ability to affect neuronal excitability and synaptic transmission, this compound has garnered interest for applications beyond epilepsy treatment:

- Neuroprotective Agent : Potential use in conditions like Alzheimer's disease by protecting neurons from excitotoxicity.

- Mood Disorders : Investigated for its effects on mood regulation through modulation of serotonin pathways.

特性

IUPAC Name |

3-(diethylamino)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-3-8(4-2)6-5-7-9;/h9H,3-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGDUYAPICXRSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。